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molecular formula C11H13NO3 B8294469 N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

Cat. No. B8294469
M. Wt: 207.23 g/mol
InChI Key: HKKSRPYHOYQTCL-UHFFFAOYSA-N
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Patent
US04701459

Procedure details

A solution of N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide (50.0 g, 0.24 mole) and p-toluenesulfonic acid (1.0 g) in acetone (750 mL) was stirred at room temperature for 72 hours. The solution was filtered through a pad of neutral alumina and concentrated in vacuo to afford N-(3-formylphenyl)acetamide (39.4 g, 100%), mp 68°-70° C., used without further purification below.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][CH:11]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH:2]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][CH:11]=1)=[O:1]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(C=CC1)NC(C)=O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of neutral alumina
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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